4-Cloro-1H-pirrol-2-carbaldehído

Descripción general

Descripción

4-Chloro-1H-pyrrole-2-carbaldehyde is a compound with the molecular formula C5H4ClNO . It is a pale yellow to yellowish powder that belongs to the class of pyrroles. It is widely used as an intermediate in the synthesis of a broad range of potential products, including novel antitumor and antimicrobial agents, and polymer materials.

Synthesis Analysis

The synthesis of pyrrole derivatives, including 4-Chloro-1H-pyrrole-2-carbaldehyde, often involves the condensation of glucose and amino acid derivatives in vitro . Various synthetic strategies have been reported, including ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrole rings .

Molecular Structure Analysis

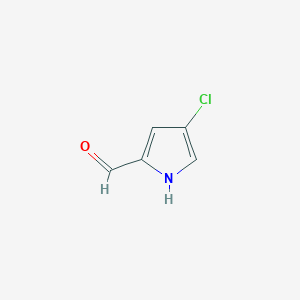

The molecular structure of 4-Chloro-1H-pyrrole-2-carbaldehyde consists of a pyrrole ring with a chlorine atom attached at the 4-position and a formyl group (carbaldehyde) at the 2-position .

Chemical Reactions Analysis

Pyrrole derivatives, including 4-Chloro-1H-pyrrole-2-carbaldehyde, can undergo various chemical reactions. For instance, they can participate in the Paal-Knorr pyrrole synthesis, a reaction that involves the condensation of a 1,4-diketone or α-aminoketone to yield a pyrrole .

Physical and Chemical Properties Analysis

4-Chloro-1H-pyrrole-2-carbaldehyde has an average mass of 129.544 Da and a monoisotopic mass of 128.998138 Da .

Aplicaciones Científicas De Investigación

Medicina: Desarrollo de Biomarcadores

4-Cloro-1H-pirrol-2-carbaldehído: se ha implicado en la formación de productos finales de glicación avanzada (AGE), que son significativos en la patofisiología de la diabetes . Su papel en la síntesis de biomarcadores como la pirralina, que es crucial para la detección temprana y el manejo de la diabetes, lo convierte en un compuesto valioso en la investigación médica.

Agricultura: Síntesis de Productos Naturales

Derivados del pirrol-2-carboxaldehído, que incluyen This compound, se han aislado de fuentes naturales como hongos y plantas . Estos compuestos se estudian por su posible uso en el desarrollo de pesticidas naturales y reguladores del crecimiento, contribuyendo a prácticas agrícolas sostenibles.

Química Industrial: Intermediario Químico

Este compuesto sirve como intermediario en la síntesis de entidades químicas más complejas. Su reactividad se explota en la química industrial para producir varios derivados de pirrol utilizados en tintes, productos farmacéuticos y agroquímicos .

Direcciones Futuras

Mecanismo De Acción

Target of Action

4-Chloro-1H-pyrrole-2-carbaldehyde, a derivative of pyrrole-2-carboxaldehyde, is a nitrogen-containing heterocyclic compound . Pyrrole-2-carboxaldehyde derivatives have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It’s known that pyrrole-2-carboxaldehyde can interact with various biological targets, leading to changes in cellular functions .

Biochemical Pathways

Pyrrole-2-carboxaldehyde derivatives, including 4-Chloro-1H-pyrrole-2-carbaldehyde, can affect various biochemical pathways . For instance, pyrraline, a well-known diabetes molecular marker, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . This indicates that molecules containing this skeleton, like 4-Chloro-1H-pyrrole-2-carbaldehyde, could potentially influence the biochemical pathways related to diabetes.

Result of Action

Given the wide range of biological activities exhibited by pyrrole-2-carboxaldehyde derivatives, it’s likely that 4-chloro-1h-pyrrole-2-carbaldehyde could have significant effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

4-chloro-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-4-1-5(3-8)7-2-4/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJKVFXJNGRIGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506523 | |

| Record name | 4-Chloro-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33515-58-1 | |

| Record name | 4-Chloro-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

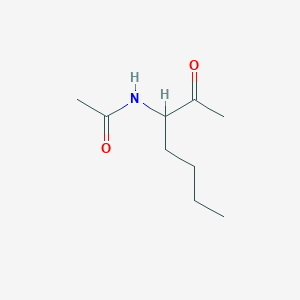

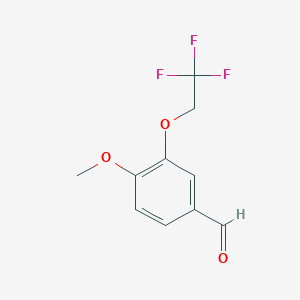

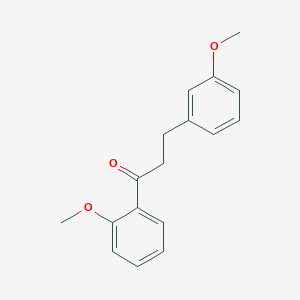

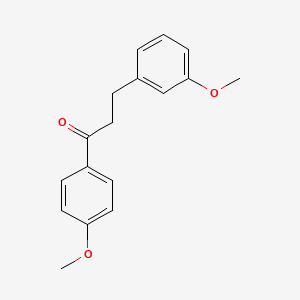

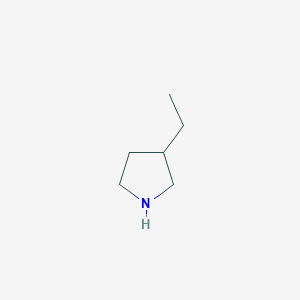

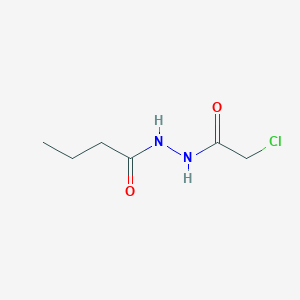

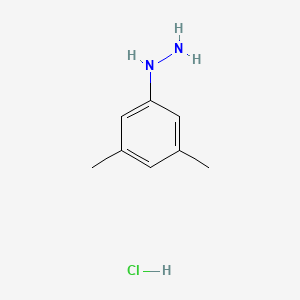

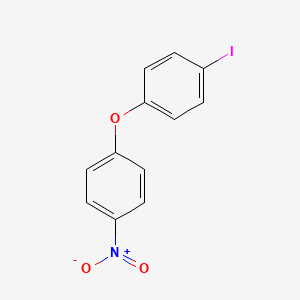

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.